molecular formula C7H7ClO3 B169221 3-Chloro-4-isopropoxycyclobutene-1,2-dione CAS No. 130837-47-7

3-Chloro-4-isopropoxycyclobutene-1,2-dione

Cat. No. B169221
M. Wt: 174.58 g/mol
InChI Key: FOAYRKHCUAPSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-isopropoxycyclobutene-1,2-dione is a chemical compound with the molecular formula C7H7ClO3 . It has a molecular weight of 174.58 .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-isopropoxycyclobutene-1,2-dione is 1S/C7H7ClO3/c1-3(2)11-7-4(8)5(9)6(7)10/h3H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Chloro-4-isopropoxycyclobutene-1,2-dione has a molecular weight of 174.58 . It is a liquid at room temperature .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Medicinal Chemistry .

Summary of the Application

3-Chloro-4-isopropoxycyclobutene-1,2-dione and its derivatives have been studied for their potential as anti-tubercular agents . The aim of the research was to create new potential inhibitors of Mycobacterium tuberculosis ATP synthase .

Methods of Application or Experimental Procedures

The structures of 24 compounds of diamino-substituted cyclobut-3-ene-1,2-dione derivatives were drawn using ChemSketch . Further, molecular docking and in-silico studies for the prediction of drug-likeness and pharmacokinetic parameters were carried out .

Results or Outcomes

The docking studies of the novel compounds showed that they had a better docking score with a good binding affinity towards the protein molecule . The synthesized compounds also comply with the in-silico prediction of drug-likeness and pharmacokinetic parameters and have shown good activity against Mtb ATP synthase .

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-chloro-4-propan-2-yloxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c1-3(2)11-7-4(8)5(9)6(7)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAYRKHCUAPSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=O)C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566139
Record name 3-Chloro-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-isopropoxycyclobutene-1,2-dione

CAS RN

130837-47-7
Record name 3-Chloro-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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